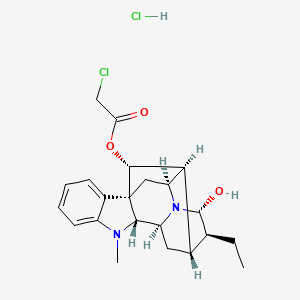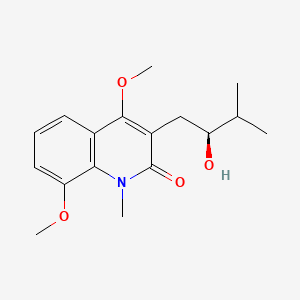
Lunacridine, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Lunacridine is a bioactive chemical.
Applications De Recherche Scientifique
Pharmacological Research and Chemopreventive Properties
Lunacridine, a peptide derived from plants, has been the subject of pharmacological studies focusing on its potential health benefits. Notably, researchers in Latvia have conducted studies on lunasin, a peptide similar to lunacridine, investigating its effects on the central nervous system in rodents. These studies have revealed that lunasin has marked neuroleptic/cataleptic effects and can bind to dopamine D1 receptors, suggesting its potential role in neurological applications (Muceniece et al., 2016). Additionally, the chemopreventive properties of peptides like lunasin have been highlighted, with studies indicating their potential in preventing different stages of cancer due to their anti-inflammatory and antioxidant properties (Hernández-Ledesma, Hsieh & de Lumen, 2013).
Bioactive Components in Soybean
Lunacridine is also related to bioactive components found in soybeans. Research on soybean-derived peptides, including lunasin, has been extensive, focusing on their health benefits and their role in disease prevention. The concentration of lunasin in soybeans and soy products is influenced by factors such as cultivar and environmental conditions, indicating the potential for enhancing its concentration through breeding and optimizing growth conditions (Wang et al., 2008).
Therapeutic Applications of Acridine Derivatives
While not directly linked to lunacridine, studies on acridine derivatives, which share structural similarities, have been explored for their therapeutic applications. These derivatives have been investigated for their potential in treating various diseases, including cancer, Alzheimer's, and infections, mainly due to their ability to intercalate DNA and influence biological processes related to DNA and its enzymes (Zhang et al., 2014).
Propriétés
Numéro CAS |
160024-37-3 |
|---|---|
Nom du produit |
Lunacridine, (S)- |
Formule moléculaire |
C17H23NO4 |
Poids moléculaire |
305.374 |
Nom IUPAC |
2(1H)-Quinolinone, 3-(2-hydroxy-3-methylbutyl)-4,8-dimethoxy-1-methyl-, (S)- |
InChI |
InChI=1S/C17H23NO4/c1-10(2)13(19)9-12-16(22-5)11-7-6-8-14(21-4)15(11)18(3)17(12)20/h6-8,10,13,19H,9H2,1-5H3/t13-/m0/s1 |
Clé InChI |
VRMGQDHQTYUISY-ZDUSSCGKSA-N |
SMILES |
O=C1N(C)C2=C(C=CC=C2OC)C(OC)=C1C[C@H](O)C(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(-)-Lunacridine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



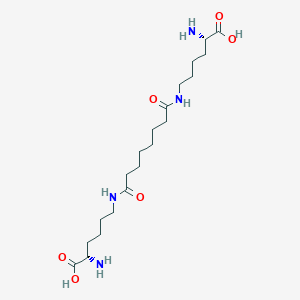
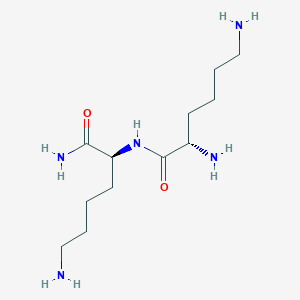
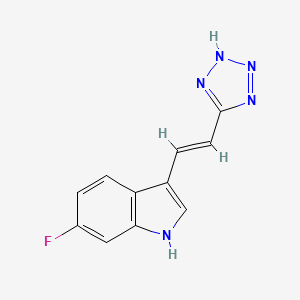
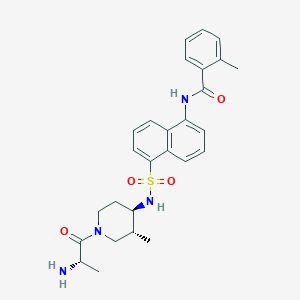
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)
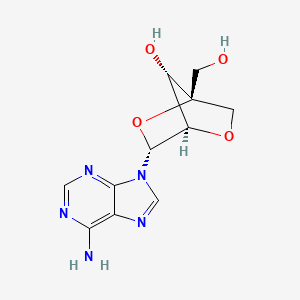
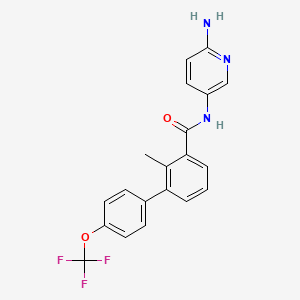
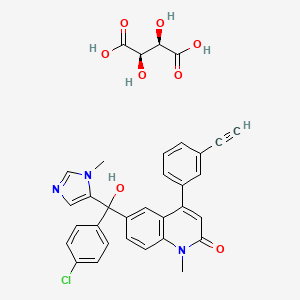
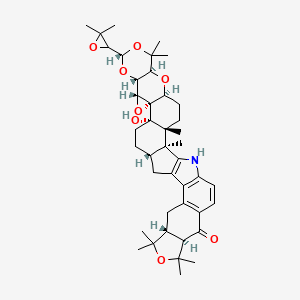
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
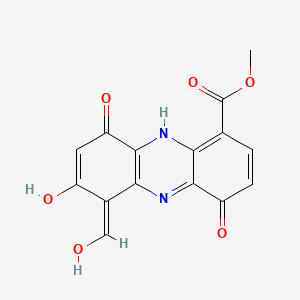

![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)
